CCR6 antagonist 1 (chemical name: (R)-4-((2-(((1,4-Dimethyl-1H-pyrazol-3-yl)(1-methylcyclopentyl)methyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-3-hydroxy-N,N-dimethylpicolinamide; CAS: 588674-64-0) binds the chemokine receptor CCR6, a class A G protein-coupled receptor (GPCR), through distinct allosteric mechanisms. Structural studies reveal that this small molecule antagonist occupies an extracellular vestibule formed by transmembrane helices 3, 4, 5, 6, and the second extracellular loop (ECL2) [7]. This binding site differs fundamentally from the orthosteric pocket engaged by the endogenous ligand CCL20, which primarily involves the N-terminal domain and extracellular loops [3]. Key interactions include:
Cryo-electron microscopy (cryo-EM) structures of CCR6 bound to chemically distinct antagonists (e.g., squaramide SQA1 and oxomorpholine OXM analogues) demonstrate that antagonist binding induces a conformational rearrangement in the extracellular domains. This restructures the CCL20-binding interface and stabilizes an inactive receptor conformation characterized by a constricted intracellular G protein-binding pocket [7] [4]. Unlike canonical GPCR antagonism, CCR6 antagonist 1 exhibits biased modulation by selectively inhibiting β-arrestin recruitment (IC₅₀ = 10.23 nM) over calcium flux pathways [2] [5]. This suggests ligand-specific manipulation of CCR6’s signaling landscape.
Table 1: Structural Interactions of CCR6 Antagonist 1 with Key Receptor Residues
Transmembrane Helix | Residue (Ballesteros-Weinstein Numbering) | Interaction Type | Chemical Moieties Involved |
---|---|---|---|
Helix 3 | Phe129 (3.36) | Hydrophobic | p-Chlorophenyl group |
Helix 3 | Asn130 (3.37) | Hydrogen bond | Pyridine nitrogen |
Helix 4 | Thr182 (4.60) | Hydrogen bond | Hydroxyl group |
Helix 5 | Leu219 (5.43) | Hydrophobic | Indane moiety |
Helix 5 | Phe223 (5.47) | Hydrophobic | Methylcyclopentyl group |
Helix 6 | Ile268 (6.49) | Hydrophobic | p-Chlorophenyl group |
The binding kinetics and thermodynamics of CCR6 antagonist 1 underpin its functional selectivity and duration of action:
Dissociation Kinetics: Radioligand displacement assays using [³H]-CCR6 antagonist 1 reveal slow dissociation kinetics (half-life >120 minutes) from human CCR6. This contrasts sharply with surmountable antagonists like PF-07054894, which dissociate rapidly (half-life <10 minutes) [6]. The prolonged occupancy contributes to insurmountable antagonism of CCL20-mediated chemotaxis, as evidenced by right-shifted concentration-response curves unaltered by increasing CCL20 concentrations [6] [1].
Temperature-Dependent Affinity: Thermodynamic profiling via isothermal titration calorimetry indicates binding is entropy-driven (ΔS >0). This reflects displacement of ordered water molecules from the hydrophobic allosteric pocket and reduced conformational flexibility upon ligand engagement [7]. The entropy-dominated mechanism is consistent with the compound’s high selectivity for CCR6 over CCR7 (>50-fold) and CXCR2 (>150-fold) [6].
Thermal Stabilization: Differential scanning fluorimetry assays demonstrate CCR6 antagonist 1 significantly increases the receptor’s melting temperature (ΔTm = +8.5°C). This stabilization exceeds that of orthosteric ligands and correlates with prolonged receptor internalization delay [7] [9]. Notably, co-binding with intracellular antagonists (e.g., SQA1) yields additive stabilization (ΔTm = +14.2°C), indicating independent and simultaneous occupancy of allosteric sites [7].
Table 2: Kinetic and Thermodynamic Parameters of CCR6 Antagonist 1 Binding
Parameter | Value | Experimental System | Functional Implication |
---|---|---|---|
Dissociation half-life (t₁/₂) | >120 minutes | [³H]-antagonist displacement (T-cells) | Insurmountable chemotaxis inhibition |
β-arrestin recruitment IC₅₀ | 10.23 nM | PathHunter β-arrestin assay | Biased signaling modulation |
Chemotaxis inhibition EC₅₀ | 50 μM | Transwell migration (CD4+ T-cells) | Functional blockade of cell migration |
Melting temperature shift (ΔTm) | +8.5°C | Thermofluor assay (hCCR6 membranes) | Conformational stabilization |
Selectivity ratio (CCR6:CCR7) | >50:1 | β-arrestin panel (168 GPCRs) | Reduced off-target effects |
CCR6 antagonist 1 achieves functional selectivity through its kinetic and thermodynamic profile. Pre-equilibration of T cells with this antagonist enhances inhibitory potency by 10-fold in chemotaxis assays, underscoring the dependence of efficacy on binding residence time rather than affinity alone [6]. This distinguishes it from fast-dissociating analogues that exhibit surmountable inhibition [6]. The compound’s entropic binding signature and prolonged receptor occupancy collectively enable sustained disruption of the CCL20-CCR6 axis in inflammatory pathologies [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7